2-(Morpholinosulfonyl)benzoic acid is an organic compound with the molecular formula . This compound features a morpholine ring connected to a benzoic acid moiety through a sulfonyl group, making it a significant molecule in both synthetic and biological chemistry. It is primarily recognized for its potential applications in medicinal chemistry, particularly as an intermediate in pharmaceutical synthesis and for its biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized from commercially available starting materials such as benzoic acid, morpholine, and chlorosulfonic acid. The synthesis process typically involves the formation of sulfonyl chloride intermediates, which are then reacted with morpholine to yield 2-(Morpholinosulfonyl)benzoic acid.
2-(Morpholinosulfonyl)benzoic acid falls under the category of sulfonamides due to the presence of the sulfonyl group. It is classified as an organic compound and a carboxylic acid derivative, specifically a benzoic acid derivative.
The synthesis of 2-(Morpholinosulfonyl)benzoic acid generally follows these steps:
The reaction conditions are crucial for the successful synthesis of this compound. The use of basic conditions helps facilitate the nucleophilic attack of morpholine on the sulfonyl chloride. Reaction monitoring can be performed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
The molecular structure of 2-(Morpholinosulfonyl)benzoic acid consists of a benzoic acid moiety attached to a morpholinosulfonyl group. The key structural features include:
2-(Morpholinosulfonyl)benzoic acid can undergo various chemical reactions, including:
The mechanism of action for 2-(Morpholinosulfonyl)benzoic acid primarily involves its interaction with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, this compound inhibits its activity, leading to reduced levels of tetrahydrofolate, which is necessary for nucleotide synthesis. This inhibition can induce apoptosis in certain cancer cell lines and has implications for developing anticancer therapies .
2-(Morpholinosulfonyl)benzoic acid has several significant applications:
The strategic optimization of the 2-(morpholinosulfonyl)benzoic acid scaffold focuses on three interdependent domains: central ring electronics, heterocyclic metabolic stability, and bridge functionalization. These modifications directly influence target binding affinity, pharmacokinetic profiles, and metabolic resistance.
Electron-withdrawing groups (EWGs) at the para-position of the central benzoic acid ring significantly enhance bioactivity by modulating electron density and hydrogen-bonding capacity. In FtsZ-targeting benzamide derivatives, trifluoromethyl (-CF₃) substitution demonstrated a ~30-fold increase in antibacterial potency against Bacillus subtilis (MIC = 0.015 μg/mL) compared to unsubstituted analogs. This enhancement arises from the -CF₃ group's strong field effect, which polarizes the adjacent amide carbonyl, strengthening hydrogen bonds with T7 loop residues in FtsZ protein [1]. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) reduce activity by diminishing electrophilicity at the amide carbonyl oxygen. Computational docking studies confirm that EWGs deepen penetration into the hydrophobic cleft of FtsZ, facilitating additional van der Waals contacts [1].
Table 1: Impact of Central Ring Substituents on Antibacterial Activity
Substituent | Position | Electronic Effect | MIC vs. S. aureus (μg/mL) | Relative Potency |
---|---|---|---|---|
-CF₃ | para | Strong EWG | 2.0 | 30×↑ vs. parent |
-Cl | para | Moderate EWG | 8.5 | 7×↑ vs. parent |
-OCH₃ | para | EDG | >64 | Inactive |
-H | - | Neutral | 32.0 | Baseline |
Incorporating nitrogen-oxygen heterocycles like isoxazole at the 3-O-position of the benzamide scaffold markedly improves metabolic stability and antibacterial efficacy. The isoxazol-5-yl derivative B14 achieved MIC values of 0.015 μg/mL against B. pumilus – a 30-fold enhancement over PC190723 (a benchmark FtsZ inhibitor). This boost stems from the heterocycle's capacity for multiple non-covalent interactions (hydrogen bonding, π-stacking) within the FtsZ hydrophobic pocket [1]. Crucially, the isoxazole’s resistance to oxidative metabolism prevents rapid deactivation, extending plasma half-life. Analogues with pure alkyl chains (e.g., n-octyl) exhibit inferior activity due to susceptibility to CYP450-mediated ω-oxidation. Morpholinosulfonyl groups further enhance solubility and transporter engagement, reducing reliance on passive diffusion [7].
Methylene bridge elongation between the benzamide core and heterocyclic appendages optimizes spatial orientation for target engagement. Extension from C1 to C3 linkers improved FtsZ binding by 40% in SPR assays, accommodating deeper cleft penetration. However, branching at the bridge carbon (e.g., isopropyl substitution) induces ~50% activity loss due to steric clash with Leu125 and Val297 residues. Strategic N-methylation of benzylamine bridges balances conformational flexibility with metabolic resistance. Methylated derivatives resist oxidative deamination by monoamine oxidases (MAOs), while bulky groups like cyclohexyl impair rotational freedom, hindering optimal pharmacophore alignment [1].
3-(Morpholinosulfonyl)benzoic acid (precursor to 2-substituted isomers) undergoes sulfonyl chloride formation via thionyl chloride (SOCl₂) activation under reflux (4–6 h, 92% yield). Critical parameters include stoichiometric control (SOCl₂:acid = 2.5:1) and anhydrous conditions to prevent hydrolysis [7]. Subsequent nucleophilic substitution with morpholine in tetrahydrofuran (THF) at 0°C affords the morpholinosulfonyl motif with >95% regioselectivity. The reaction proceeds via a tetrahedral intermediate that collapses to release HCl, requiring scavengers (e.g., N,N-diisopropylethylamine) to prevent sulfonamide protonation. This method enables gram-scale production with HPLC purity >99% [7].
Polar aprotic solvents (DMF, acetonitrile) optimize nucleophilic aromatic substitution (SNAr) at the sulfonyl chloride center. DMF-coordinated Pd²⁺ catalysts (e.g., Pd(OAc)₂, 20 mol%) enhance regioselectivity for meta- over para-sulfonamide installation by stabilizing the Meisenheimer complex [1] [7]. For ortho-substituted acids like 2-(morpholinosulfonyl)benzoic acid, silver additives (AgSbF₆, 20 mol%) suppress decarboxylation side reactions (<5% yield loss). Microwave-assisted synthesis (100°C, 30 min) in N-methylpyrrolidone (NMP) achieves 85% conversion where traditional heating requires 12 h.
Table 2: Solvent/Catalyst Systems for Sulfonylation
Reaction Type | Optimal Solvent | Catalyst/Additive | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Sulfonyl chloride formation | Toluene | None | Reflux | 92 | N/A |
Morpholine coupling | THF | Et₃N (2.0 eq.) | 0°C → RT | 88 | >95% meta |
Pd-catalyzed sulfonylation | DMF | Pd(OAc)₂/AgSbF₆ | 70°C | 78 | 90% ortho |
Microwave-assisted | NMP | None | 100°C (μW) | 85 | 88% para |
Alternative routes leverage hypervalent iodine mediators for oxidant-free cyclization, constructing spirocyclic pseudoindoxyl derivatives in one pot. Au(III)/AgOTf co-catalysis in toluene enables intramolecular O-migration to form isatogen intermediates, later reduced to spiropseudoindoxyls (91–99% yield) [3]. Copper-catalyzed oxidative coupling using TBHP oxidant in dichloroethane (DCE) achieves C–N bond formation for N-aryl benzamides, though yields are moderate (63–71%) due to competing homocoupling [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: